molecular formula C10H11ClF3N B12654828 Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- CAS No. 90390-43-5

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-

Cat. No.: B12654828
CAS No.: 90390-43-5
M. Wt: 237.65 g/mol
InChI Key: JWVORZCVWHSYAE-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C10H11ClF3N It is a derivative of benzenemethanamine, where the benzene ring is substituted with a chlorine atom at the 4-position, an ethyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenemethanamine as the core structure.

    Ethylation: The nitrogen atom is ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Amines.

    Substitution: Methoxy derivatives, cyano derivatives.

Scientific Research Applications

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-chloro-: Lacks the ethyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    Benzenemethanamine, 4-chloro-N-ethyl-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-:

Uniqueness

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

90390-43-5

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C10H11ClF3N/c1-2-15-6-7-3-4-9(11)8(5-7)10(12,13)14/h3-5,15H,2,6H2,1H3

InChI Key

JWVORZCVWHSYAE-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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